An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for the free base and presents a representative synthetic protocol based on established methodologies for analogous compounds. The guide also explores the potential biological significance of this molecule by examining the roles of its key structural motifs—the azetidine ring and the trifluoromethylphenoxy group—in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, generalized experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key molecular features.
Chemical Structure and Properties
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the 3-position with a phenoxy group, which in turn is para-substituted with a trifluoromethyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media.
The azetidine ring provides a rigid scaffold, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.[1] The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and membrane permeability of a molecule due to its lipophilicity and electron-withdrawing nature.[1]
Table 1: Chemical Identifiers and Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| CAS Number | 76263-21-3 |
Table 2: Physicochemical Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
| Property | Value |
| Boiling Point | 257 °C |
| Density | 1.277 g/cm³ |
| Flash Point | 109 °C |
Synthesis and Experimental Protocols
The synthesis of 3-phenoxyazetidine derivatives commonly proceeds via the reaction of a protected 3-hydroxyazetidine with a corresponding phenol.[5][6] A widely used method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.[5] The following is a representative, generalized protocol for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, based on established methods for similar compounds.
Representative Synthetic Protocol
Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
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To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Step 2: Deprotection to form 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
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Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a suitable organic solvent such as dioxane or methanol.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid (excess).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
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The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.
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Wash the solid with diethyl ether and dry under vacuum to yield 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride.
Caption: Synthetic workflow for 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl.
Potential Biological Significance and Applications
While specific biological activity data for 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride is not available in the reviewed literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
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Azetidine Scaffold: The conformationally constrained azetidine ring is a privileged scaffold in drug discovery.[7][8] Its rigid nature can lead to improved binding to target proteins and can positively influence pharmacokinetic properties. Azetidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents, as well as for treating central nervous system disorders.[9]
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Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a key functional group in many pharmaceuticals.[1] Its strong electron-withdrawing properties and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target.[1]
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Phenoxy Linkage: The phenoxy group provides a linker between the azetidine core and the trifluoromethylphenyl moiety. This linkage can be crucial for orienting the molecule within a protein's binding pocket to achieve optimal interactions.
Given these features, 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride could be a valuable building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with various biological targets, and it could be a candidate for screening in drug discovery programs targeting a range of diseases.
Caption: Key structural features and their potential roles in biological activity.
Conclusion
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the rationale for its potential utility based on the well-established roles of its constituent structural motifs. Further research is warranted to fully characterize this compound and explore its biological activity profile.
References
- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
